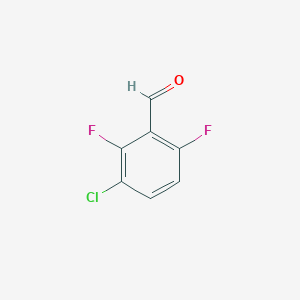

3-Chloro-2,6-difluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,6-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKZZEDGXXYRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353001 | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-87-1 | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-2,6-difluorobenzaldehyde CAS number

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 190011-87-1), a critical building block for the pharmaceutical and agrochemical industries. Its unique trifunctional substitution pattern—featuring a reactive aldehyde group and a strategically halogenated aromatic ring—renders it an invaluable intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides methodologies for analytical characterization, discusses its applications in drug discovery, and covers essential safety and handling procedures. The insights herein are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent in their research and development programs.

Introduction to a Key Synthetic Intermediate

This compound is a trisubstituted benzaldehyde derivative whose value in organic synthesis is derived from the specific arrangement of its functional groups.[1][2] The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.

The presence of two fluorine atoms ortho to the aldehyde significantly influences the compound's reactivity and the properties of its downstream derivatives. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] The chlorine atom provides an additional site for modification, often through cross-coupling reactions, or contributes to the overall electronic and steric profile of the final molecule. This strategic combination of functionalities makes this compound a sought-after intermediate for creating novel therapeutic agents and advanced materials.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for ensuring quality control. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 190011-87-1 | [5] |

| Molecular Formula | C₇H₃ClF₂O | |

| Molecular Weight | 176.55 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | Not specified, but expected to be >200°C at atm. pressure | |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone) | |

| InChI Key | HFKZZEDGXXYRDW-UHFFFAOYSA-N | [2] |

Spectroscopic analysis is crucial for identity confirmation. Fourier-transform infrared (FT-IR) and Laser Raman spectral analyses have been reported for this compound.[1]

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and effective method for preparing fluorinated benzaldehydes involves a halogen exchange (Halex) reaction on a more readily available chlorinated precursor. The following protocol is based on established methodologies for similar transformations.[6][7]

Proposed Synthetic Pathway: Halogen Exchange

The synthesis of this compound can be efficiently achieved from 2,3,6-trichlorobenzaldehyde via a selective nucleophilic aromatic substitution reaction. The two chlorine atoms ortho to the electron-withdrawing aldehyde group are activated towards substitution by a fluoride source.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add 100 g (0.477 mol) of 2,3,6-trichlorobenzaldehyde and 250 mL of anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add 83 g (1.43 mol, 3.0 eq) of spray-dried potassium fluoride (KF). Causality: Spray-dried KF has a high surface area, which is critical for the efficiency of this solid-liquid phase transfer reaction. DMSO is the solvent of choice due to its high boiling point and its ability to partially solubilize KF.

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 160 °C under a nitrogen atmosphere. Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution. The ortho/para activating effect of the aldehyde group makes the chlorines at positions 2 and 6 susceptible to exchange.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) every 2 hours. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of ice-cold water and stir for 30 minutes. The product will precipitate as a solid.

-

Purification: Filter the crude solid using a Buchner funnel and wash thoroughly with water. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 40 °C overnight.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The following methods and expected results form a self-validating system for quality control.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~10.4 (s, 1H, -CHO), δ ~7.6 (m, 1H, Ar-H), δ ~7.1 (t, 1H, Ar-H). The aldehyde proton appears as a singlet downfield. The aromatic protons will show complex splitting due to H-F and H-H coupling. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (d, C=O), δ ~160 (dd, C-F), δ ~135 (C-Cl), δ ~130 (C-H), δ ~115 (dd, C-H). Carbon atoms attached to fluorine will appear as doublets due to C-F coupling. |

| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct signals are expected in the aromatic region, confirming the presence of two non-equivalent fluorine atoms. |

| FT-IR (ATR, cm⁻¹) | ~2850 (C-H stretch, aldehyde), ~1700 (C=O stretch, strong), ~1600, 1470 (C=C stretch, aromatic), ~1250 (C-F stretch). |

| Mass Spec. (EI) | M⁺ at m/z = 176/178 (corresponding to ³⁵Cl/³⁷Cl isotopes). |

Applications in Drug Discovery and Development

The true utility of this compound is realized when it is used as a scaffold to build more complex, biologically active molecules. Its aldehyde functionality is a key entry point for constructing heterocyclic systems, which are privileged structures in medicinal chemistry.

Workflow: Synthesis of a Dihydropyrimidine Core

A common application is the Biginelli reaction or a similar cyclocondensation to form a dihydropyrimidine core, a scaffold present in numerous approved drugs.

Caption: Workflow for synthesizing a drug scaffold.

Rationale in Drug Design

-

Vectorial Complexity: The aldehyde allows for the direct installation of a complex, three-dimensional heterocyclic core in a single, efficient step.

-

Property Modulation: The 3-chloro-2,6-difluorophenyl moiety imparts desirable pharmacokinetic properties. The fluorine atoms can block sites of metabolism and increase binding affinity through favorable electrostatic interactions.[4]

-

Further Derivatization: The chlorine atom remains available for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust and prevent contact with skin and eyes. Wear protective gloves, safety glasses, and a lab coat.[8]

-

Storage: Store in original, tightly sealed containers in a cool, dry place.[8] Keep away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Flush skin with running water and soap. Seek medical attention if irritation occurs.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Contact a physician.[8]

-

Conclusion

This compound is a high-value synthetic intermediate with significant applications in modern drug discovery and development. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide medicinal chemists with a powerful tool for constructing novel molecular entities. The synthetic and analytical protocols detailed in this guide offer a robust framework for the production and quality control of this compound, while the discussion of its applications underscores its strategic importance. Adherence to the outlined safety procedures is critical for its responsible use in a research and development setting.

References

-

SLS. 3-Chloro-2,6-difluorobenzaldeh | 526592-1G | SIGMA-ALDRICH. [Link]

-

SLS. 3-Chloro-2,6-difluorobenzaldeh | 526592-1G | SIGMA-ALDRICH. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. [Link]

-

LookChem. Cas 797791-33-4, 6-CHLORO-2,3-DIFLUOROBENZALDEHYDE. [Link]

- Google Patents.

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. scientificlabs.com [scientificlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 190011-87-1 [chemicalbook.com]

- 6. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 7. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Chloro-2,6-difluorobenzaldehyde molecular weight

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its fundamental physicochemical properties, delve into its nuanced reactivity, propose validated synthetic pathways, and discuss its applications as a versatile chemical building block.

Core Physicochemical & Structural Properties

This compound is a trisubstituted benzaldehyde featuring a unique arrangement of electron-withdrawing groups that dictate its chemical behavior and synthetic potential.[1][2] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 176.55 g/mol | [2][3][4] |

| Molecular Formula | C₇H₃ClF₂O | [2][5] |

| CAS Number | 190011-87-1 | [2] |

| Appearance | Solid | |

| Melting Point | 46-49 °C | [2] |

| SMILES | Fc1ccc(Cl)c(F)c1C=O | [2] |

| InChI Key | HFKZZEDGXXYRDW-UHFFFAOYSA-N | [2][5] |

The presence of two fluorine atoms ortho to the aldehyde group and a chlorine atom at the meta position creates a highly electron-deficient aromatic system. This electronic configuration is central to the molecule's reactivity, influencing both the aldehyde functionality and the aromatic ring itself. Spectroscopic analyses, including Fourier-transform infrared (FT-IR) and laser Raman spectroscopy, have been reported and are crucial for confirming the compound's structural integrity and vibrational modes.[1][2]

Conformational studies on related difluorobenzaldehydes reveal that such molecules tend to be planar, a result of the competition between steric repulsion (between the aldehyde's oxygen and the ortho-fluorine) and stabilizing conjugation effects.[6] This planarity is a key factor in its interaction with biological targets and its assembly in advanced materials.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from two primary reactive sites: the electrophilic aldehyde carbon and the activated aromatic ring. The strong electron-withdrawing nature of the halogen substituents enhances the reactivity at both positions compared to unsubstituted benzaldehyde.

Reactivity of the Aldehyde Group

The aldehyde functional group is a powerful electrophile, readily participating in a variety of cornerstone organic transformations. This reactivity is further amplified by the ortho-fluorine atoms, which increase the partial positive charge on the carbonyl carbon.

-

Nucleophilic Addition: It readily undergoes addition with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols, a fundamental C-C bond-forming reaction.

-

Reductive Amination: A crucial reaction in pharmaceutical synthesis, it involves condensation with a primary or secondary amine to form an imine, which is then reduced in situ to yield a substituted benzylamine.

-

Condensation Reactions: Classic condensations like the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into diverse functional groups, including α,β-unsaturated systems and alkenes.[7]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, providing pathways for functional group interconversion.

Caption: Key reactivity pathways for this compound.

Reactivity of the Aromatic Ring

The halogen substituents not only activate the aldehyde but also serve as synthetic handles for modifying the aromatic core. The chlorine atom, in particular, is a versatile site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex carbon or nitrogen-based substituents.

Generalized Synthesis Protocol

The synthesis of substituted difluorobenzaldehydes often involves halogen exchange reactions on more readily available dichlorobenzaldehyde precursors.[8][9] The following protocol outlines a plausible, field-proven methodology adaptable for the synthesis of this compound from 2,3,6-trichlorobenzaldehyde.

Caption: Workflow for synthesis via Halogen Exchange (Halex) reaction.

Step-by-Step Methodology

-

Reactor Preparation (Inert Atmosphere): A high-temperature reactor is charged with a dipolar aprotic solvent such as sulfolane or dimethyl sulfoxide (DMSO). Spray-dried potassium fluoride (KF) is added as the fluorinating agent.

-

Causality: A dipolar aprotic solvent is essential for solubilizing the ionic fluoride salt and promoting the nucleophilic substitution mechanism. The system must be anhydrous, as water will poison the reaction.

-

-

Addition of Reactants: 2,3,6-trichlorobenzaldehyde is added to the suspension. A phase-transfer catalyst may be included to enhance the reaction rate.[9]

-

Thermal Reaction: The mixture is heated to high temperatures (typically 160-250 °C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring.[8] The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Causality: High thermal energy is required to overcome the activation barrier for the substitution of aromatic chlorides with fluoride. The ortho/para activating effect of the aldehyde group facilitates substitution at the 2- and 6-positions over the 3-position.

-

-

Workup and Extraction: Upon completion, the reaction mixture is cooled and poured into cold water. The product is extracted into an organic solvent (e.g., toluene, ethyl acetate).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery and Materials Science

The incorporation of chlorine and fluorine atoms into organic molecules is a validated strategy in modern drug design.[10] These halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[11][12]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[12]

-

Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance a molecule's ability to cross cellular membranes.

-

Binding Affinity: The electronegative fluorine and chlorine atoms can form crucial interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity and selectivity.[11]

Consequently, this compound is a valuable precursor for synthesizing complex heterocyclic compounds and other scaffolds used in the development of novel therapeutics.[11] Its structural motifs are found in molecules targeting a wide range of diseases. Beyond pharmaceuticals, its electron-deficient nature makes it a candidate for creating advanced materials such as liquid crystals and polymers.[11]

Representative Experimental Protocol: Knoevenagel Condensation

This protocol details a standard Knoevenagel condensation to demonstrate the utility of this compound in C-C bond formation.

Caption: Experimental workflow for a Knoevenagel condensation reaction.

Step-by-Step Methodology

-

Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.05 eq), and ethanol as the solvent.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress via TLC until the starting aldehyde is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified product under vacuum to obtain the final compound.

This self-validating protocol yields a highly functionalized product that can be used in further synthetic elaborations, demonstrating the modularity and utility of the starting aldehyde.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Handling Precautions: Use in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

Understanding the Reactivity of 4-Chloro-2,6-difluorobenzaldehyde in Organic Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Key Applications of 4-Chloro-2,6-difluorobenzaldehyde in Chemical Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

This compound (C7H3ClF2O) . PubChemLite. Available at: [Link]

-

Synthesis of 2,6-difluorobenzaldehyde . PrepChem.com. Available at: [Link]

-

6-Chloro-2,3-difluorobenzaldehyde | C7H3ClF2O | CID 9812909 . PubChem. Available at: [Link]

- US Patent 5191126A - Process for the preparation of difluorobenzaldehydes. Google Patents.

-

4-Chloro-2,6-difluorobenzaldehyde | C7H3ClF2O | CID 2773512 . PubChem. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. Available at: [Link]

-

Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy . ACS Publications. Available at: [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 3-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 6-Chloro-2,3-difluorobenzaldehyde | C7H3ClF2O | CID 9812909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2,6-difluorobenzaldehyde | C7H3ClF2O | CID 2773512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. US5191126A - Process for the preparation of difluorobenzaldehydes - Google Patents [patents.google.com]

- 9. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

3-Chloro-2,6-difluorobenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,6-difluorobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed overview of the core physical and chemical properties of this compound, a key trisubstituted benzaldehyde intermediate. The information herein is curated to support experimental design, ensure safe handling, and facilitate its effective application in synthetic workflows.

Core Physicochemical & Structural Properties

This compound is a solid organic compound whose utility in medicinal chemistry and material science stems from its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzaldehyde ring significantly influences its reactivity and physical characteristics.

Key identifying information and physical properties are summarized below. Understanding these parameters is the foundational step for its use in any laboratory setting. For instance, its melting point range is critical for determining appropriate reaction conditions and assessing purity, while its flash point dictates necessary safety protocols for handling and storage.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 190011-87-1 | [1][2] |

| Molecular Formula | C₇H₃ClF₂O | [3] |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Solid | [No specific source] |

| Melting Point | 46-49 °C | [1][2] |

| Flash Point | 102.2 °C (216.0 °F) - closed cup |

| Assay Purity | ≥97% |[1][2] |

Structural and Spectroscopic Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

-

SMILES String : Fc1ccc(Cl)c(F)c1C=O[1]

-

InChI : 1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H[1]

-

InChI Key : HFKZZEDGXXYRDW-UHFFFAOYSA-N[1]

Fourier-transform infrared (FT-IR) and laser Raman spectral analyses of this compound have been reported, providing detailed vibrational data essential for structural confirmation and quality control.[1]

Safety, Handling, and Storage

From a practical, field-proven perspective, the safe handling of any chemical reagent is paramount. The hazard profile of this compound necessitates specific precautions to mitigate risks in a research environment.

GHS Hazard Classification

The compound is classified with the following hazards, mandating careful handling:

-

Signal Word : Warning

-

Hazard Statements :

-

Hazard Classifications : Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (STOT SE 3).

Recommended Handling and PPE

The causality behind the following recommendations is directly linked to the hazard statements. To prevent skin, eye, and respiratory irritation, a self-validating system of protective barriers must be employed.

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE) :

Storage and Stability

-

Storage Class : Classified as a Combustible Solid (Storage Class Code 11).

-

Conditions : Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[5] Avoid physical damage to containers.[4]

Application in Synthesis: A Representative Workflow

While this compound is a commercially available building block, understanding its synthesis provides valuable context for its reactivity. A common and logical route to such aldehydes is the oxidation of the corresponding benzyl alcohol. This process is a cornerstone of organic synthesis, and detailing it showcases the practical application of chemical principles.

The following protocol describes a representative oxidation reaction. The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) is deliberate; it is effective for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. This choice reflects an experienced chemist's approach to maximizing yield and purity.

Experimental Protocol: Oxidation of (3-Chloro-2,6-difluorophenyl)methanol

Objective : To synthesize this compound from its corresponding primary alcohol.

Materials :

-

(3-Chloro-2,6-difluorophenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask, magnetic stirrer, and other standard glassware

-

Rotary evaporator

Step-by-Step Methodology :

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Chloro-2,6-difluorophenyl)methanol in anhydrous dichloromethane.

-

Reagent Addition : To the stirred solution, add Pyridinium chlorochromate (PCC) in one portion. The typical molar ratio is approximately 1.5 equivalents of PCC per equivalent of alcohol to ensure complete conversion.

-

Reaction Monitoring : Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the alcohol spot indicates reaction completion, typically within 2-4 hours.

-

Workup : Upon completion, dilute the reaction mixture with additional DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with more DCM to ensure all product is collected.

-

Purification : Combine the organic filtrates and concentrate the solution using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the described synthesis, providing a clear visual representation of the transformation from starting material to final product.

Caption: Synthetic workflow for the oxidation of a primary alcohol to an aldehyde.

Conclusion

This compound is a valuable reagent characterized by well-defined physical properties and a clear safety profile. Its melting point, flash point, and structural identifiers are critical data points for its successful and safe implementation in research and development. By understanding its fundamental characteristics and employing the handling protocols outlined in this guide, scientists can confidently utilize this compound as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

-

SLS. (n.d.). 3-Chloro-2,6-difluorobenzaldeh, 97%. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H3ClF2O). Retrieved from [Link]

-

SLS. (n.d.). 3-Chloro-2,6-difluorobenzaldeh, 97%. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Analysis of 3-Chloro-2,6-difluorobenzaldehyde

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzaldehyde, with a core focus on its melting point and the analytical methodologies crucial for its determination and verification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, purification, and characterization.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a trisubstituted benzaldehyde that serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and a chlorine atom, imparts specific electronic and steric properties that are leveraged in the design of novel molecules with desired biological activities. The aldehyde functional group provides a reactive handle for a wide array of chemical transformations, making it a versatile intermediate.

Accurate determination of the physicochemical properties of this compound is paramount for its effective use in synthesis. The melting point, in particular, is a critical parameter that provides a preliminary indication of purity and identity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 46-49 °C | [1][2] |

| CAS Number | 190011-87-1 | [1][3] |

| Molecular Formula | ClC₆H₂(F)₂CHO | [1] |

| Molecular Weight | 176.55 g/mol | [1] |

| Physical Form | Solid | [1] |

| Flash Point | 102.2 °C (closed cup) | [1] |

The melting point range of 46-49 °C is a key specification for this compound. A sharp melting range within this window is indicative of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which can adversely affect the outcome of subsequent synthetic steps.

Synthesis and Purification: A Conceptual Workflow

While specific, detailed synthetic procedures for this compound are proprietary to various manufacturers, a general understanding of the synthetic strategy can be derived from the broader literature on the synthesis of substituted benzaldehydes. A plausible synthetic route involves the formylation of a corresponding 1-chloro-2,4-difluorobenzene precursor.

The purification of the final product is critical to achieving the specified melting point and ensuring its suitability for further reactions. A typical purification workflow is outlined below.

Sources

A Comprehensive Technical Guide to the Solubility of 3-Chloro-2,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. 3-Chloro-2,6-difluorobenzaldehyde (CAS No: 190011-87-1) is a trisubstituted benzaldehyde with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol .[1][2] Its structure, featuring a polar aldehyde group and a largely non-polar halogenated benzene ring, suggests a nuanced solubility profile.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O | [1][3] |

| Molecular Weight | 176.55 g/mol | [1][3] |

| Melting Point | 46-49 °C | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Flash Point | 102.2 °C (closed cup) | [1] |

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The presence of the aldehyde group allows for potential dipole-dipole interactions and weak hydrogen bonding with protic solvents. However, the bulky and electron-withdrawing chlorine and fluorine atoms on the aromatic ring contribute to the molecule's overall non-polar character. This suggests that this compound will likely exhibit greater solubility in organic solvents than in water. A study on halogenated benzaldehydes indicates that their aqueous solubility is generally low.[5] For instance, the related compound 2-chloro-6-fluorobenzaldehyde is soluble in methanol and ethanol but insoluble in water.[6]

Theoretical Estimation of Solubility

In the absence of experimental data, predictive models can offer valuable insights. A study on halogenated benzenes provides equations to estimate properties like aqueous solubility.[5] While not specific to benzaldehydes, these can be adapted for a preliminary assessment. The general trend observed is that increasing halogenation tends to decrease aqueous solubility.[7] The predicted octanol-water partition coefficient (XlogP) of 2.2 for this compound further suggests its preference for non-polar environments.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining accurate solubility data is through experimental determination. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.[8]

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (e.g., methanol, ethanol, acetone, toluene, dichloromethane, purified water) of analytical grade

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Safety Precautions

This compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Figure 1: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted samples and determine their concentrations from the calibration curve.[9][10][11]

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/100mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 150 |

| Ethanol | 24.6 | 120 |

| Acetone | 20.7 | 250 |

| Dichloromethane | 8.9 | 350 |

| Toluene | 2.4 | 80 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The solubility of this compound is expected to be highest in solvents with moderate to low polarity, such as dichloromethane and acetone, which can effectively solvate both the polar aldehyde group and the non-polar halogenated aromatic ring. Its solubility in highly polar protic solvents like water is anticipated to be very low due to the hydrophobic nature of the bulk of the molecule.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can generate the reliable solubility data essential for its effective use in chemical synthesis and drug development. The provided step-by-step methodology, rooted in established scientific principles, ensures the generation of accurate and reproducible results.

References

-

Bohon, R. L., & Claussen, W. F. (1951). The Solubility of Aromatic Hydrocarbons in Water. Journal of the American Chemical Society, 73(4), 1571–1578. [Link]

-

Ferreira, M., & Santos, L. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 28(14), 5361. [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Li, B., Guo, W., Song, W., & Ramsey, E. D. (2014). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data, 59(5), 1554–1559. [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

-

Flasch, A. M., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–902. [Link]

-

Request PDF. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

-

Technobis. (2022, February 9). How to measure solubility with Crystalline [Video]. YouTube. [Link]

-

Huber Kältemaschinenbau. (n.d.). Solubility determination and crystallization. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

PubChemLite. (n.d.). This compound (C7H3ClF2O). [Link]

-

OUCI. (n.d.). Thermochemical properties and phase behavior of halogenated polycyclic aromatic hydrocarbons. [Link]

-

Alachem Co., Ltd. (n.d.). 1261884-40-5 | 3-Chloro-2,5-difluorobenzaldehyde. [Link]

-

Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. PubMed Central. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

SLS. (n.d.). 3-Chloro-2,6-difluorobenzaldeh | 526592-1G | SIGMA-ALDRICH. [Link]

-

LookChem. (n.d.). Cas 797791-33-4,6-CHLORO-2,3-DIFLUOROBENZALDEHYDE. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9812909, 6-Chloro-2,3-difluorobenzaldehyde. [Link]

Sources

- 1. 3-氯-2,6-二氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound , 97% , 190011-87-1 - CookeChem [cookechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmaguru.co [pharmaguru.co]

- 10. sciforum.net [sciforum.net]

- 11. improvedpharma.com [improvedpharma.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Chloro-2,6-difluorobenzaldehyde

For the discerning researcher and drug development professional, the introduction of novel reagents into a synthesis workflow is a meticulous process, balancing the potential for discovery with an unwavering commitment to safety. 3-Chloro-2,6-difluorobenzaldehyde, a trisubstituted benzaldehyde derivative, presents as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern offers a gateway to complex molecular architectures. However, its reactivity and hazard profile demand a comprehensive understanding and a rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety considerations, handling procedures, and emergency responses essential for the safe and effective utilization of this compound.

Compound Identity and Physicochemical Characteristics

A foundational aspect of laboratory safety is a thorough understanding of the physical and chemical properties of a substance. This data informs storage conditions, handling techniques, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 190011-87-1 | |

| Molecular Formula | ClC₆H₂(F)₂CHO | |

| Molecular Weight | 176.55 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 46-49 °C | |

| Flash Point | 102.2 °C (216.0 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3] Long-term exposure is not anticipated to cause chronic adverse health effects; however, as a matter of sound laboratory practice, all routes of exposure should be minimized.[3]

The compound is categorized under the Globally Harmonized System (GHS) with the signal word "Warning".

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fumes.[3]

-

P264: Wash all exposed external body areas thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Caption: GHS Hazard Profile for this compound.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is the mitigation of the irritant nature of this compound. The primary objective is to prevent all personal contact.

Experimental Workflow: Safe Handling Protocol

-

Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to prevent the accumulation of dust or vapors, which can cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

-

Skin Protection: A lab coat or other protective clothing.[3]

-

Respiratory Protection: For operations with a high potential for dust generation, a NIOSH-approved N95 dust respirator should be worn.[3]

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where the compound is handled.[3] Always wash hands thoroughly with soap and water after handling.[3] Contaminated work clothes should be laundered separately before reuse.[3]

-

Dispensing: When weighing or transferring the solid, use dry, clean-up procedures and avoid generating dust.[3]

Storage Conditions:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4]

-

Protect containers from physical damage and inspect regularly for leaks.[3]

-

Store away from incompatible materials and foodstuff containers.[3] The compound is sensitive to air and moisture; therefore, storage under an inert gas is recommended.[4][5]

Caption: Personal Protective Equipment (PPE) Workflow.

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and designed for rapid implementation. The following procedures are based on established first-aid and spill response principles.

First-Aid Measures:

-

Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, ensuring complete irrigation by keeping the eyelids apart.[3] Seek immediate medical attention.[3] Removal of contact lenses should only be done by skilled personnel.[3]

-

Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap.[3] If irritation develops or persists, seek medical attention.[3]

-

Inhalation: If fumes or dust are inhaled, remove the individual to an area with fresh air.[3] Further measures are typically not required unless symptoms develop.[3]

-

Ingestion: Immediately give a glass of water.[3] First aid is generally not required, but if in doubt, contact a Poisons Information Center or a doctor.[3]

Accidental Release Measures:

The response to a spill should be dictated by its scale. In all cases, the area should be secured and personnel alerted.[3]

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and alert emergency services, providing the location and nature of the hazard.[3]

-

Control personal contact by wearing appropriate protective clothing.[3]

-

Prevent the spilled material from entering drains or water courses by any available means.[3]

-

Recover the product wherever possible and follow the clean-up procedures for minor spills.[3]

-

Fire and Explosion Hazard Data

This compound is a non-combustible solid and is not considered a significant fire risk.[3] However, the containers may burn in a fire, potentially emitting corrosive fumes.[3]

-

Extinguishing Media: There are no restrictions on the type of extinguisher that can be used. Select a medium that is appropriate for the surrounding fire.[3]

-

Fire-Fighting Procedures:

Toxicological and Ecological Information

Currently, there is limited specific toxicological and ecological data available for this compound. No evidence of endocrine-disrupting properties has been found in the current literature.[3] Similarly, data on persistence, degradability, and bioaccumulative potential are not available.[3] The absence of comprehensive data reinforces the need for cautious handling and the minimization of any environmental release.

References

-

Sigma-Aldrich. 3-Chloro-2,6-difluorobenzaldeh | 526592-1G. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-2,6-difluorobenzaldehyde, a key halogenated aromatic aldehyde. We will delve into its chemical and physical properties, explore a robust synthetic protocol, detail its analytical characterization, and discuss its significant applications, particularly in the realm of medicinal chemistry. This document is designed to be a practical resource, blending theoretical principles with actionable experimental insights.

Core Molecular Characteristics

This compound is a trisubstituted benzaldehyde distinguished by the presence of two highly electronegative fluorine atoms ortho to the aldehyde group and a chlorine atom in the meta position. This specific substitution pattern profoundly influences the molecule's reactivity and utility as a chemical intermediate.

Structural and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O | [1][2] |

| Molecular Weight | 176.55 g/mol | [1] |

| CAS Number | 190011-87-1 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 46-49 °C | [1] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents such as THF, DCM, and acetone. | |

| InChI | 1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | [1] |

| SMILES | O=Cc1c(F)ccc(Cl)c1F | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be effectively achieved through the ortho-lithiation of 1-chloro-2,4-difluorobenzene, followed by formylation. This method offers a high degree of regioselectivity due to the directing effect of the fluorine atom.

Causality of Experimental Choices

The choice of n-butyllithium (n-BuLi) as the lithiating agent is critical. Its strong basicity is required to deprotonate the aromatic ring, which is rendered electron-deficient by the halogen substituents. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as the formation of benzyne intermediates. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organolithium intermediate. N,N-Dimethylformamide (DMF) serves as the formylating agent, providing the aldehyde functional group upon quenching of the lithiated species.

Detailed Step-by-Step Methodology

Materials:

-

1-Chloro-2,4-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Protocol:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

-

Initial Solution: To the flask, add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Starting Material: Add 1-chloro-2,4-difluorobenzene to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to yield this compound as a white to off-white solid.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-2,6-difluorobenzaldehyde

Introduction

3-Chloro-2,6-difluorobenzaldehyde is a trisubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and a chlorine atom, imparts distinct electronic and steric properties that are crucial for its application in the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and elucidate mechanistic pathways.

This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). The narrative is grounded in established scientific principles and supported by field-proven insights to offer a practical and authoritative resource.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name reflecting the positions of the substituents on the benzene ring, dictates its characteristic spectral fingerprints. The presence of the aldehyde group, the aromatic ring, and the halogen substituents gives rise to a series of predictable and interpretable signals in various spectroscopic techniques.

Part 1: Vibrational Spectroscopy - Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Theoretical Framework and Experimental Considerations

The vibrational modes of this compound have been the subject of detailed computational and experimental studies. A notable investigation by Hiremath and Tonannavar (2009) utilized Fourier-transform infrared (FT-IR) and laser Raman spectroscopy, coupled with quantum chemical calculations, to provide a complete vibrational assignment for this molecule.[1] Such studies are crucial for accurately interpreting the complex vibrational spectra of polysubstituted benzene derivatives.

Experimental Protocol: Acquiring an FT-IR Spectrum

A standard protocol for acquiring a high-quality FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: The most common method is the KBr pellet technique. A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with anhydrous potassium bromide (KBr) powder (around 100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for a good signal-to-noise ratio).

-

-

Data Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Interpreting the Infrared Spectrum

The IR spectrum of this compound is characterized by several key absorption bands. While the full experimental spectrum is best for detailed analysis, the following table summarizes the expected characteristic vibrational frequencies based on established literature and spectroscopic principles.[2][3][4][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of the C-H bonds on the benzene ring. |

| C-H stretch (aldehyde) | 2850 - 2800 and 2750 - 2700 | Medium | Often appears as a pair of weak to medium bands (Fermi resonance). The band around 2720 cm⁻¹ is particularly diagnostic for aldehydes. |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong | The conjugation of the aldehyde to the aromatic ring and the presence of electron-withdrawing groups typically lowers the frequency from that of a saturated aldehyde. |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong | A series of bands characteristic of the benzene ring. |

| C-F stretch | 1300 - 1100 | Strong | The C-F stretching vibrations are typically strong and can be found in this region. |

| C-Cl stretch | 800 - 600 | Medium to Strong | The position of this band can be influenced by the substitution pattern on the ring. |

Part 2: Nuclear Magnetic Resonance Spectroscopy - Elucidating the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For fluorinated compounds, ¹⁹F NMR provides invaluable additional information.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A general protocol for preparing an NMR sample of this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H, ¹³C, or ¹⁹F).

-

The magnetic field is homogenized (shimmed) to ensure high resolution.

-

Acquisition parameters such as the number of scans, pulse width, and relaxation delay are set. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition and Processing: The free induction decay (FID) signal is acquired and then Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show signals for the aldehydic proton and the two aromatic protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (or very fine multiplet) | - | The aldehydic proton is highly deshielded and appears far downfield. It may show very small long-range coupling to the aromatic protons. |

| Aromatic (H-4) | 7.4 - 7.6 | Triplet of doublets (td) or multiplet | JH-F, JH-H | This proton is coupled to the adjacent H-5 proton and the two fluorine atoms at positions 2 and 6. |

| Aromatic (H-5) | 7.1 - 7.3 | Multiplet | JH-H, JH-F | This proton is coupled to the H-4 proton and the fluorine atom at position 6. |

¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the attached atoms and their electronegativity, as well as by coupling to the fluorine atoms.

| Carbon | Expected Chemical Shift (δ, ppm) | Coupling to Fluorine | Notes |

| C=O (aldehyde) | 185 - 195 | Doublet or Triplet | Coupled to the ortho-fluorine atoms. |

| C-Cl | 130 - 140 | Doublet | Coupled to the adjacent fluorine atom. |

| C-F | 155 - 165 | Singlet (broad) or complex multiplet | Directly bonded to fluorine, resulting in a large chemical shift and significant line broadening or complex splitting. |

| C-H (aromatic) | 115 - 135 | Doublet of doublets or more complex | Coupled to neighboring fluorine atoms. |

| C (quaternary, aromatic) | 120 - 140 | Triplet or complex multiplet | Coupled to adjacent fluorine atoms. |

¹⁹F NMR Spectrum: A Fluorine-Centric View

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments in the molecule.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| F-2 | -110 to -130 | Multiplet | JF-H, JF-F | The chemical shift is relative to a standard such as CFCl₃. The two fluorine atoms are inequivalent and will show coupling to each other and to the aromatic protons. |

| F-6 | -110 to -130 | Multiplet | JF-H, JF-F |

Part 3: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a small organic molecule like this compound is electron ionization mass spectrometry (EI-MS).

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Interpreting the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The molecular weight of this compound is 176.55 g/mol .[6]

| m/z | Ion | Notes |

| 176/178 | [M]⁺• | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). |

| 175/177 | [M-H]⁺ | Loss of the aldehydic hydrogen atom. |

| 147/149 | [M-CHO]⁺ | Loss of the formyl group. |

| 111 | [C₆H₂F₂]⁺ | Loss of chlorine and the formyl group. |

Predicted mass spectrometry data for various adducts can also be a useful reference.[7]

Visualization of Spectroscopic Relationships

The following diagram illustrates the interconnectedness of the different spectroscopic techniques in the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound using complementary spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound provides a wealth of information that is essential for its application in research and development. By combining the insights from IR, NMR (¹H, ¹³C, and ¹⁹F), and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis, experimental protocols, and expected spectral features for this important molecule, providing a valuable resource for scientists in the field. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic compounds.

References

-

Hiremath, C. S., & Tonannavar, J. (2009). Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 388-397. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Vibrational assignments and effect of aldehyde rotation on substituents in some trisubstituted benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97 190011-87-1 [sigmaaldrich.com]

- 7. PubChemLite - this compound (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]

Introduction: A Key Building Block in Modern Synthesis

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzaldehyde

This compound is a trisubstituted aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the ortho- and meta-positioning of two fluorine atoms and a chlorine atom relative to the formyl group, make it a highly versatile and reactive intermediate. The presence of these halogens critically influences the molecule's reactivity and the physicochemical properties of its derivatives, such as metabolic stability and binding affinity to biological targets.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, spectroscopic profile, synthesis, and applications.

Part 1: Physicochemical and Structural Properties

The precise arrangement of substituents on the benzene ring dictates the compound's chemical behavior. The aldehyde group is a versatile handle for various transformations, while the halogen atoms modulate the reactivity of both the aldehyde and the aromatic ring.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 190011-87-1 | [3] |

| Molecular Formula | C₇H₃ClF₂O | [4] |

| Molecular Weight | 176.55 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 46 - 49 °C | [6] |

| Boiling Point | 207.8 °C | [6] |

| InChIKey | HFKZZEDGXXYRDW-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C(=C1F)C=O)F)Cl | [4] |

Part 2: Spectroscopic Characterization

A thorough understanding of a compound's spectroscopic signature is fundamental for reaction monitoring and quality control. The following data provides a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Due to the halogen substituents, the aromatic region of the proton and carbon spectra will show complex splitting patterns from H-F and C-F coupling.

-

¹H NMR: The spectrum is expected to show distinct signals for the aldehydic proton and the two aromatic protons. The aromatic signals will appear as multiplets due to coupling with each other and with the fluorine atoms.

-

¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon, the four unique aromatic carbons, with the carbons bonded to fluorine exhibiting characteristic large coupling constants (¹JC-F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Aldehyde) Stretch |

| ~2850, ~2750 | Medium-Weak | C-H (Aldehyde) Stretch |

| ~1600-1450 | Medium-Strong | C=C (Aromatic Ring) Stretch |

| ~1250-1000 | Strong | C-F Stretch |

| ~800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, Electron Ionization (EI) would show a prominent molecular ion (M⁺) peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would result in a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak.

Experimental Protocol: Spectroscopic Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR, IR, and MS analysis.

Objective: To prepare this compound for unambiguous spectroscopic identification.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃) for NMR

-

Volatile solvent (e.g., dichloromethane) for MS

-

NMR tube, pipettes, vials

Methodology:

-

NMR Sample Preparation:

-

Accurately weigh 10-20 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the solid is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube. The sample is now ready for ¹H and ¹³C NMR analysis.[7]

-

-

FTIR (ATR) Sample Preparation:

-

MS (EI) Sample Preparation:

Part 3: Synthesis Methodologies

The synthesis of substituted benzaldehydes often involves multi-step processes. A common and industrially relevant method for producing difluorobenzaldehydes is through halogen exchange (Halex) reactions on their corresponding dichloro-precursors.

Workflow: Synthesis via Halogen Exchange Reaction

The diagram below illustrates a typical workflow for the synthesis of a difluorobenzaldehyde from a dichlorobenzaldehyde precursor, a method noted for its high yields.[9]

Caption: General workflow for difluorobenzaldehyde synthesis via halogen exchange.

Experimental Protocol: Synthesis of 2,6-Difluorobenzaldehyde

This protocol is adapted from established methods for the formylation of fluorinated aromatics.[10]

Objective: To synthesize 2,6-difluorobenzaldehyde from 1,3-difluorobenzene.

Materials:

-

1,3-Difluorobenzene

-

n-Butyl lithium (in hexane)

-

N-methylformanilide

-

Tetrahydrofuran (THF), anhydrous

-

1N Sulfuric acid

-

Ether

-

Brine

-

Magnesium sulfate, anhydrous

Methodology:

-

Reaction Setup: Dissolve 1,3-difluorobenzene (0.22 mole) in 150 mL of anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -50 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyl lithium (0.228 mole) to the solution over 20 minutes, ensuring the internal temperature remains at -50 °C. Stir the resulting mixture at this temperature for 1.5 hours.[10]

-

Formylation: In a separate flask, dissolve N-methylformanilide (0.22 mole) in 50 mL of anhydrous THF. Add this solution to the reaction mixture over 20 minutes, again maintaining the temperature at -50 °C. Stir for an additional 1.5 hours.[10]

-

Quenching and Extraction: Slowly pour the reaction mixture into 1 liter of cold 1N sulfuric acid with vigorous stirring. Transfer the mixture to a separatory funnel and extract with three portions of ether.[10]

-

Workup: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.[10]

-

Purification: Purify the crude oil by vacuum distillation to obtain 2,6-difluorobenzaldehyde.[10]

Part 4: Applications in Drug Discovery and Development

The strategic incorporation of chlorine and fluorine atoms into a molecular scaffold is a cornerstone of modern medicinal chemistry. Halogens can significantly alter a molecule's pharmacokinetic profile, including its lipophilicity, metabolic stability, and binding interactions with target proteins.[1]

This compound is a valuable precursor for synthesizing a wide range of biologically active compounds and complex heterocyclic structures.[1][11]

-